molecular formula C15H9Cl2N3O5S B13798028 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid

5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid

Katalognummer: B13798028
Molekulargewicht: 414.2 g/mol
InChI-Schlüssel: SVAJKUBJRWEQTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chloro, nitro, and carbamothioylamino groups attached to a benzoic acid core. Its molecular formula is C14H8Cl2N2O5S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate is then subjected to a series of reactions, including chlorination, amidation, and thiolation, to introduce the carbamothioylamino group and form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical syntheses.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound’s nitro and chloro groups enable it to bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 4-Chlorobenzoic acid
  • 2-Chloro-5-nitrobenzonitrile

Uniqueness

Compared to similar compounds, 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C15H9Cl2N3O5S

Molekulargewicht

414.2 g/mol

IUPAC-Name

5-chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Cl2N3O5S/c16-7-1-4-12(10(5-7)14(22)23)18-15(26)19-13(21)9-3-2-8(20(24)25)6-11(9)17/h1-6H,(H,22,23)(H2,18,19,21,26)

InChI-Schlüssel

SVAJKUBJRWEQTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.